2-Methyl-1,3-benzoxazole-5-sulfonamide
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Overview
Description
2-Methyl-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-benzoxazole-5-sulfonamide typically involves the condensation of 2-aminophenol with an appropriate sulfonamide derivative. One common method includes the use of 2-aminophenol and a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as metal catalysts or nanocatalysts may also be employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
2-Methyl-1,3-benzoxazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA topoisomerases or protein kinases, thereby interfering with cellular processes like DNA replication and protein phosphorylation. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylbenzoxazole
- Benzoxazole-5-sulfonamide
- 2-Methyl-4,5-benzoxazole
Uniqueness
2-Methyl-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of the benzoxazole core with a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1094671-85-8 |
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Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2-methyl-1,3-benzoxazole-5-sulfonamide |
InChI |
InChI=1S/C8H8N2O3S/c1-5-10-7-4-6(14(9,11)12)2-3-8(7)13-5/h2-4H,1H3,(H2,9,11,12) |
InChI Key |
VEGVHOUQXJXQRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
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